3-(3-Bromo-phenoxymethyl)-phenylamine
Description
3-(3-Bromo-phenoxymethyl)-phenylamine is a brominated aromatic amine characterized by a phenylamine core connected via a methylene-oxygen bridge to a 3-bromophenyl group. Its molecular formula is C₁₃H₁₂BrNO, with a molecular weight of 282.15 g/mol. The compound’s structure combines an electron-withdrawing bromine atom and a flexible ether linkage, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C13H12BrNO |
|---|---|
Molecular Weight |
278.14 g/mol |
IUPAC Name |
3-[(3-bromophenoxy)methyl]aniline |
InChI |
InChI=1S/C13H12BrNO/c14-11-4-2-6-13(8-11)16-9-10-3-1-5-12(15)7-10/h1-8H,9,15H2 |
InChI Key |
YTHBYNOOVFFHCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)COC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The table below compares key properties of 3-(3-Bromo-phenoxymethyl)-phenylamine with similar phenylamine derivatives:
Key Differences and Implications
Substituent Effects
- Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability enhance its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to chlorine. For example, 3-bromo-4-phenylaniline is a common intermediate in aryl-aryl bond formation , whereas chloro-substituted analogs like 3-(5-chloro-2-benzoxazolyl)phenylamine are often used in safety-tested syntheses .
- Trifluoromethyl Groups : 3-(Trifluoromethyl)benzenamine exhibits superior thermal stability (ΔfH°liquid = −185.0 kJ/mol) due to the strong C-F bond, making it suitable for high-temperature applications in polymers .
- Ethynyl Functionality : (3-Ethynyl)phenylamine enables click chemistry via azide-alkyne cycloaddition, a trait absent in brominated analogs. This property is exploited in bioconjugation and drug-target identification .
Ether Linkage vs. Direct Bonding
However, bulky substituents (e.g., benzoxazolyl groups) can reduce solubility, as seen in 3-(5-chloro-2-benzoxazolyl)phenylamine .
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